N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRE1alpha kinase-IN-2 is a small molecule inhibitor that targets the inositol-requiring enzyme 1 alpha (IRE1α), a key player in the unfolded protein response (UPR) pathway. This pathway is crucial for maintaining cellular homeostasis under stress conditions by managing the accumulation of misfolded proteins in the endoplasmic reticulum. IRE1alpha kinase-IN-2 has gained attention for its potential therapeutic applications, particularly in diseases where endoplasmic reticulum stress is implicated, such as cancer, diabetes, and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IRE1alpha kinase-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s binding affinity and specificity for IRE1α.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of IRE1alpha kinase-IN-2 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes to ensure the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
IRE1alpha kinase-IN-2 primarily undergoes:
Oxidation: This can occur under oxidative stress conditions, potentially altering its efficacy.
Reduction: Reduction reactions can modify the compound’s functional groups, impacting its activity.
Substitution: Various substitution reactions can be employed to modify the compound’s structure for structure-activity relationship studies
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the UPR pathway and its role in cellular stress responses.
Biology: Investigated for its effects on cell survival, apoptosis, and autophagy under stress conditions.
Medicine: Explored as a potential therapeutic agent for diseases like cancer, diabetes, and neurodegenerative disorders by modulating the UPR pathway.
Mécanisme D'action
IRE1alpha kinase-IN-2 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway. By blocking this pathway, IRE1alpha kinase-IN-2 can reduce cellular stress responses, leading to decreased cell survival under stress conditions. This mechanism is particularly relevant in cancer cells, which rely on the UPR pathway for survival under the harsh tumor microenvironment .
Comparaison Avec Des Composés Similaires
Similar Compounds
1NM-PP1: Another IRE1α inhibitor that targets the kinase domain.
APY29: Inhibits both the kinase and endoribonuclease activities of IRE1α.
Staurosporine: A broad-spectrum kinase inhibitor that also affects IRE1α .
Uniqueness
IRE1alpha kinase-IN-2 is unique in its high specificity for IRE1α, making it a valuable tool for studying the UPR pathway without off-target effects. Its ability to inhibit both the kinase and endoribonuclease activities of IRE1α distinguishes it from other inhibitors that may only target one of these activities .
Propriétés
Formule moléculaire |
C27H23F3N6O |
---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C27H23F3N6O/c1-15(2)25-35-22(23-24(31)32-12-13-36(23)25)20-10-11-21(19-9-4-3-8-18(19)20)34-26(37)33-17-7-5-6-16(14-17)27(28,29)30/h3-15H,1-2H3,(H2,31,32)(H2,33,34,37) |
Clé InChI |
MEJKZYOOTMLMBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.